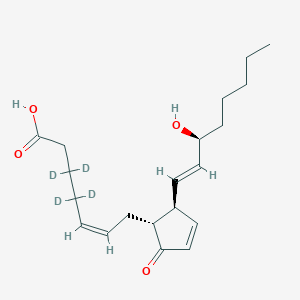

Prostaglandin A2-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

前列腺素A2-d4是前列腺素A2的氘标记类似物。前列腺素是一组从脂肪酸衍生的生理活性脂类化合物。它们在人体中发挥着多种作用,包括调节炎症、血流和血凝块的形成。 前列腺素A2-d4,特别是由于其稳定的同位素标记,被用于科学研究中以研究前列腺素的药代动力学和代谢谱 .

准备方法

合成路线和反应条件: 前列腺素A2-d4的合成涉及将氘掺入前列腺素A2分子中。这通常通过在合成过程中使用氘代试剂来实现。 该过程通常涉及多个步骤,包括形成环戊烷环,这是前列腺素的特征 .

工业生产方法: 前列腺素A2-d4的工业生产在受控条件下进行,以确保氘掺入分子中特定位置。这涉及使用专门的设备和试剂来实现高纯度和产量。 该过程通常在一系列步骤中进行,包括中间体的合成及其随后转化为最终产物 .

化学反应分析

Reaction Mechanism

The reaction mechanism for the conversion of arachidonic acid to PGA2 involves several key steps:

- Cyclization : The cyclooxygenase enzyme catalyzes the addition of two oxygen molecules to arachidonic acid, resulting in the formation of a cyclic endoperoxide (PGG2), which is then converted to PGH2.

- Deuteration : In the case of PGA2-d4, specific labeling with deuterium occurs at defined positions during synthesis, allowing for precise tracking and quantification in analytical studies.

- Formation of Prostaglandin A2 : The final transformation involves the action of specific synthases that convert PGH2 into PGA2 or its deuterated form, PGA2-d4.

Biological Potency

While PGA2-d4 exhibits low biological potency in most bioassays, it has demonstrated some notable effects:

- Antiviral Activity : Research indicates that PGA2-d4 may possess antiviral properties, although the mechanisms remain to be fully elucidated.

- Antitumor Activity : At concentrations around 25 µM, it has been shown to inhibit cell cycle progression in certain cell lines such as NIH 3T3.

- Vasodilatory Effects : There are indications that PGA2-d4 may act as a vasodilator, which could have implications in cardiovascular research .

科学研究应用

前列腺素A2-d4由于其稳定的同位素标记,广泛用于科学研究,这使得药代动力学研究中的精确定量成为可能。其应用包括:

化学: 用作示踪剂来研究前列腺素的代谢途径。

生物学: 帮助了解前列腺素在细胞过程中的作用。

医学: 用于药物开发,研究基于前列腺素的药物的药代动力学和代谢。

作用机制

前列腺素A2-d4通过与细胞表面上的特定前列腺素受体结合来发挥作用。这些受体是G蛋白偶联受体,在激活后会启动细胞内信号通路。 前列腺素A2-d4与其受体的结合导致环磷酸腺苷 (cAMP) 和钙离子 (Ca2+) 信号通路的激活,这些通路介导各种生理反应,包括炎症和疼痛感知 .

相似化合物的比较

前列腺素A2-d4由于其氘标记而独一无二,这提供了稳定性并允许在研究中进行精确的定量。类似的化合物包括:

前列腺素A2: 前列腺素A2的非氘化形式。

前列腺素E2: 以其在炎症和疼痛中的作用而闻名。

前列腺素F2α: 参与平滑肌收缩。

前列腺素I2: 充当血管舒张剂并抑制血小板聚集 .

这些化合物具有相似的结构特征,但在它们特定的生物活性及其应用方面有所不同。

生物活性

Prostaglandin A2-d4 (PGA2-d4) is a stable isotope-labeled derivative of Prostaglandin A2, widely utilized in pharmacological and biochemical research. This compound plays a significant role in various biological processes, particularly in inflammation, cell signaling, and tissue repair. This article delves into the biological activity of PGA2-d4, detailing its mechanisms of action, physiological effects, and applications in research.

PGA2-d4 primarily interacts with G-protein coupled receptors (GPCRs) , specifically targeting prostaglandin receptors that mediate various cellular responses. Upon binding to these receptors, PGA2-d4 activates intracellular signaling pathways that lead to the release of pro-inflammatory cytokines and other mediators. This interaction is critical in the modulation of immune responses and the regulation of vascular functions.

Key Pathways Involved

- Cyclooxygenase Pathway : PGA2-d4 is synthesized from arachidonic acid through the action of cyclooxygenases (COX-1 and COX-2), which convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGA2-d4 .

- Receptor Activation : The binding of PGA2-d4 to its receptors initiates a cascade of intracellular events, including:

Biological Effects

PGA2-d4 exhibits several biological activities that are crucial for maintaining physiological homeostasis and responding to pathological conditions:

- Inflammation : It plays a pivotal role in promoting inflammatory responses by enhancing vascular permeability and facilitating the migration of immune cells to sites of injury or infection .

- Tissue Repair : Research indicates that PGA2-d4 can enhance tissue regeneration following injury by modulating growth factor signaling pathways that promote cellular proliferation and survival .

- Vascular Effects : As a potent vasodilator, PGA2-d4 contributes to the regulation of blood flow and pressure through its action on vascular smooth muscle cells .

Case Studies and Research Findings

Several studies have highlighted the significance of PGA2-d4 in various biological contexts:

- Inflammatory Responses : A study demonstrated that PGA2-d4 synergizes with other inflammatory mediators such as leukotriene D4, enhancing macrophage activation and cytokine production. This suggests a collaborative role in amplifying inflammatory signals during immune responses .

- Cancer Research : Investigations into tumor microenvironments have shown that PGA2-d4 can influence cancer cell behavior by modifying the extracellular matrix and promoting angiogenesis, which is critical for tumor growth and metastasis .

- Pulmonary Function : In models of pulmonary arterial hypertension, PGA2-d4 has been implicated in modulating vascular remodeling processes, indicating its potential as a therapeutic target for respiratory diseases .

Applications in Research

PGA2-d4 is extensively used as a tracer in pharmacokinetic studies due to its stable isotope labeling. This allows for precise quantification during drug development processes:

属性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-IDCRMVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。